Phellodendrinchlorid

Übersicht

Beschreibung

Immunosuppressant and anti-inflammatory agent. Suppresses local semisyngeneic GvH reactions and systemic allogeneic GvH reactions. Active in vivo.

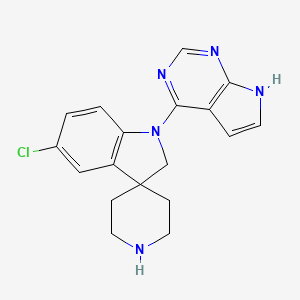

Phellodendrine is an alkaloid that has been found in P. amurense and has diverse biological activities. It inhibits acetylcholinesterase (AChE) activity (IC50 = 36.51 µM) and scavenges ABTS radicals in cell-free assays when used at concentrations ranging from 12.5 to 100 µM. Phellodendrine induces apoptosis in PANC-1 pancreatic cancer cells and reduces tumor growth in a PANC-1 mouse xenograft model. It inhibits the local graft versus host (GVH) reaction in irradiated mice receiving splenocyte grafts, indicating immunosuppressant activity, when administered at a dose of 20 mg/kg.

Phellodendrine Chloride is an alkaloid isolated from the Phellodrndron amurensis, which shows activity as an immunosuppressor against the cellular immune response.

Wissenschaftliche Forschungsanwendungen

Hemmung der Proliferation von Bauchspeicheldrüsenkrebszellen

Phellodendrinchlorid wurde als potenzieller Inhibitor der Makropinozytose identifiziert . Es hemmte die Lebensfähigkeit von KRAS-mutierten Bauchspeicheldrüsenkrebszellen (PANC-1 und MiaPaCa-2) dosisabhängig signifikant . Es hatte jedoch keinen Einfluss auf die Bauchspeicheldrüsenkrebszellen mit Wildtyp-KRAS (BxPC-3) . Dies deutet darauf hin, dass this compound eine potenzielle Verbindung mit verbesserter therapeutischer Wirksamkeit bei Patienten mit Bauchspeicheldrüsenkrebs sein könnte .

Behandlung der Colitis ulcerosa

Phellodendrin fördert die Autophagie durch Regulierung des AMPK/mTOR-Signalwegs und behandelt die Colitis ulcerosa . Es könnte die Schleimhautheilung fördern und Entzündungsreaktionen reduzieren . Die Behandlung mit Phellodendrin könnte die Häufigkeit der Flora und den Gehalt an nützlichen Bakterien erhöhen .

Biologisches Potenzial und therapeutische Wirksamkeit

Phellodendrin wurde auf sein biologisches Potenzial und seine therapeutische Wirksamkeit in der Medizin untersucht . Obwohl die spezifischen Anwendungen in der Quelle nicht im Detail beschrieben werden, deutet dies darauf hin, dass this compound eine breite Palette von Anwendungen im medizinischen Bereich haben könnte .

Wirkmechanismus

Target of Action

Phellodendrine chloride, an isoquinoline alkaloid derived from Phellodendri Cortex, has been shown to interact with several key targets. These include phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) , mitogen-activated protein kinases 8 (MAPK8) , and insulin receptor (INSR) . These targets play crucial roles in various cellular processes, including inflammation and insulin resistance .

Mode of Action

Phellodendrine chloride forms a stable complex with its targets through hydrophobic interaction and hydrogen bonding . For instance, in the case of INSR docking, leucine 1002 and valine 1010 of INSR form hydrophobic interactions with phellodendrine chloride . This interaction leads to changes in the activity of these targets, thereby influencing the cellular processes they regulate.

Biochemical Pathways

Phellodendrine chloride affects several biochemical pathways. It has been found to regulate the phosphatidylinositol 3-kinase/protein kinase B signaling pathway , mitogen-activated protein kinase signaling pathway , and interleukin-17 signaling pathway . These pathways are involved in processes such as insulin resistance, insulin secretion, and inflammatory response . By interacting with its targets, phellodendrine chloride can influence these pathways and their downstream effects.

Pharmacokinetics

Drug-like properties generally include a balance between lipophilicity and hydrophilicity, which can impact a compound’s bioavailability

Result of Action

Phellodendrine chloride has been shown to have various effects at the molecular and cellular level. For instance, it has been found to promote autophagy by regulating the AMPK/mTOR signaling pathway . It also reduces the levels of IL-6, a pro-inflammatory cytokine, in RAW264.7 cells . Moreover, it has been shown to reduce intestinal damage in ulcerative colitis .

Action Environment

The action of phellodendrine chloride can be influenced by environmental factors. For instance, the abundance of flora and the content of beneficial bacteria can affect the therapeutic effects of phellodendrine chloride . Additionally, the geographical origin of the Phellodendri Cortex from which phellodendrine chloride is derived can influence the content of active ingredients . Therefore, environmental factors can play a significant role in the action, efficacy, and stability of phellodendrine chloride.

Biochemische Analyse

Biochemical Properties

Phellodendrine chloride has been shown to interact with various biomolecules. It suppresses the proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis . This suggests that Phellodendrine chloride may interact with enzymes and proteins involved in nutrient uptake and cell proliferation .

Cellular Effects

Phellodendrine chloride influences cell function by regulating the AMPK/mTOR pathway, promoting autophagy, and reducing the intestinal damage of ulcerative colitis . This suggests that Phellodendrine chloride may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Phellodendrine chloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it suppresses the proliferation of KRAS mutated pancreatic cancer cells through inhibition of nutrients uptake via macropinocytosis .

Temporal Effects in Laboratory Settings

It is known that Phellodendrine chloride promotes autophagy by regulating the AMPK/mTOR pathway , suggesting potential long-term effects on cellular function.

Metabolic Pathways

Phellodendrine chloride is likely involved in various metabolic pathways due to its interactions with enzymes and proteins involved in nutrient uptake and cell proliferation

Subcellular Localization

Given its known effects on cell signaling pathways and gene expression, it is plausible that Phellodendrine chloride could be directed to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

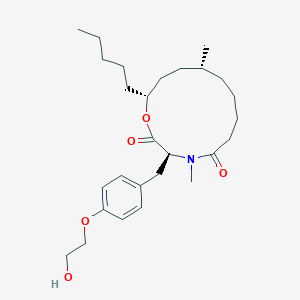

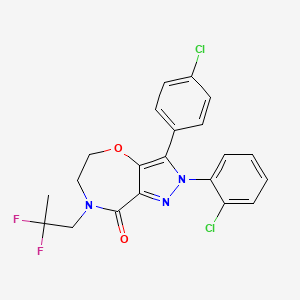

(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21;/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23);1H/t16-,21?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLDSNPMIYUWGN-OOJQBDKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104112-82-5 | |

| Record name | Phellodendrine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104112825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)

![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)

![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1679704.png)

![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride](/img/structure/B1679705.png)